3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2O3 and its molecular weight is 300.78 g/mol. The purity is usually 95%.
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Biological Activity
3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 286.76 g/mol. The compound features a piperidine ring substituted with a 2-(3-methyl-4-nitrophenoxy)ethyl group, which influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the nitro group and piperidine ring enhances binding affinity to these targets, potentially modulating key biological pathways.
Interaction Studies
Preliminary investigations suggest that the compound may act as a probe in biochemical studies, aiding in the understanding of enzyme mechanisms and interactions with biological macromolecules. Its binding profiles are crucial for elucidating its therapeutic potential.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antibacterial Activity : Similar compounds have shown promising antibacterial properties against resistant strains such as Streptococcus pneumoniae and Streptococcus pyogenes . The modification patterns in piperidine derivatives often correlate with enhanced antibacterial efficacy.
- Cholinesterase Inhibition : Compounds with structural similarities have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .
- Antidepressant Properties : Some derivatives have shown biological activity comparable to established antidepressants, indicating that modifications in the piperidine structure can yield compounds with therapeutic effects on mood disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features and biological activities:
Compound Name | Molecular Formula | Notable Features | Biological Activity |
---|---|---|---|
4-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride | Different substitution pattern leading to varied activity | Antibacterial | |
4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride | Similar piperidine structure but different nitro positioning | Anticholinergic | |
2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride | Methyl substitution affecting solubility and activity | Antidepressant-like effects |
Case Studies
Several studies have explored the biological effects of piperidine derivatives:
- Antibacterial Efficacy : A study demonstrated that certain piperidine derivatives exhibited superior antibacterial activity against resistant bacterial strains compared to traditional antibiotics .
- Neuropharmacological Effects : Research on related compounds has shown promising results in inhibiting cholinesterases, which are critical for neurotransmitter regulation in neurodegenerative conditions .
- Antidepressant Activity : In vivo tests indicated that some piperidine derivatives possess antidepressant-like effects comparable to established drugs like viloxazine, highlighting their potential for mood disorder treatment .
Properties
IUPAC Name |
3-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-11-9-13(4-5-14(11)16(17)18)19-8-6-12-3-2-7-15-10-12;/h4-5,9,12,15H,2-3,6-8,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNOAVNCZWDDKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC2CCCNC2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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